

In-Depth Technical Guide to the Spectral Data of 4-Nitroguaiacol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Nitroguaiacol (also known as **2-methoxy-4-nitrophenol**), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its key spectral characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are also provided to assist researchers in their laboratory work.

Core Spectral Data

The following tables summarize the available quantitative spectral data for 4-Nitroguaiacol, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectral Data of 4-Nitroguaiacol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|-------------------|
| 7.95 | d | 2.5 | H-3 |
| 7.78 | dd | 8.8, 2.5 | H-5 |
| 7.15 | d | 8.8 | H-6 |
| 3.98 | s | - | -OCH ₃ |
| ~10.5 | br s | - | -OH |

Note: The chemical shift of the hydroxyl proton is often broad and its position can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectral Data of 4-Nitroguaiacol

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------|
| 151.7 | C-1 |
| 149.3 | C-2 |
| 141.0 | C-4 |
| 125.8 | C-5 |
| 117.2 | C-6 |
| 110.5 | C-3 |
| 56.6 | -OCH ₃ |

Table 3: Infrared (IR) Spectral Data of 4-Nitroguaiacol

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|------------------------|-------------------|
| ~3400 | O-H Stretch | Phenolic Hydroxyl |
| ~3100 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methyl |
| ~1580, 1480 | C=C Stretch | Aromatic Ring |
| ~1510 | N-O Asymmetric Stretch | Nitro Group |
| ~1340 | N-O Symmetric Stretch | Nitro Group |
| ~1270 | C-O Stretch | Aryl Ether |

Data obtained from the NIST WebBook.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data of 4-Nitroguaiacol

| m/z | Relative Intensity | Assignment |
|-----|--------------------|-----------------------------------|
| 169 | High | [M] ⁺ (Molecular Ion) |
| 139 | Moderate | [M-NO] ⁺ |
| 123 | Moderate | [M-NO ₂] ⁺ |
| 111 | Moderate | [M-NO-CO] ⁺ |
| 95 | Moderate | |
| 81 | Moderate | |
| 65 | Moderate | |

Data obtained from the NIST WebBook.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of 4-Nitroguaiacol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy Protocol:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

^{13}C NMR Spectroscopy Protocol:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.
- Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 4-Nitroguaiacol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Spectroscopy Protocol:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Preparation:

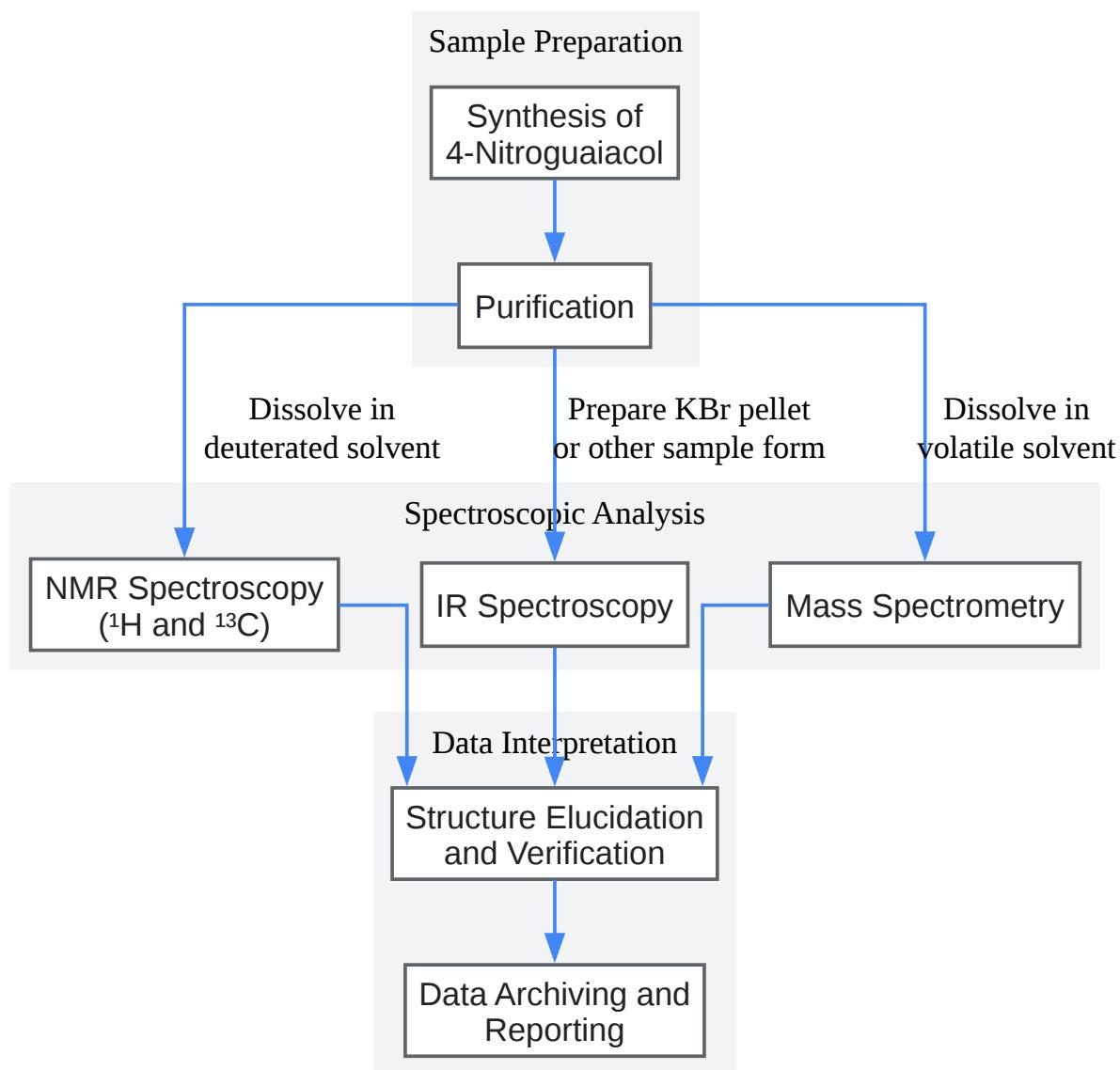
- Dissolve a small amount of 4-Nitroguaiacol in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution as necessary for the specific instrument's sensitivity.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
- Ionization:
 - Electron Energy: 70 eV.
- Analysis:
 - The sample is introduced into the ion source, where it is vaporized and ionized.
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

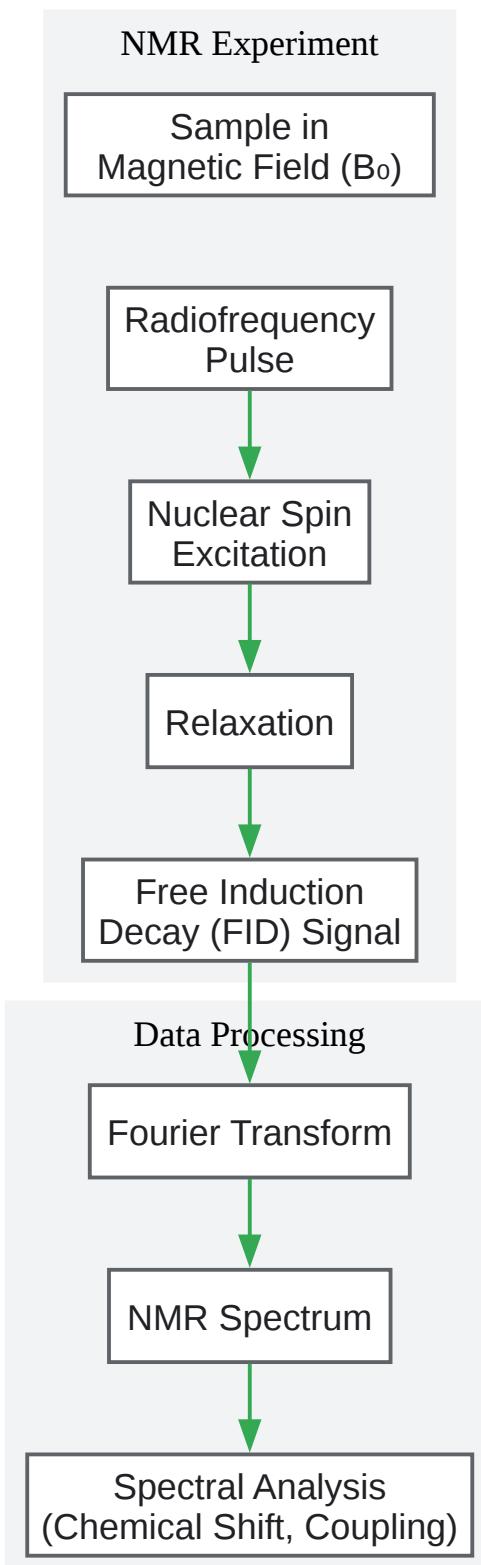
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of 4-Nitroguaiacol.



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Caption: Workflow for the synthesis, purification, and spectral analysis of 4-Nitroguaiacol.



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Caption: Logical flow of an NMR experiment from sample placement to spectral analysis.

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References

- 1. 4-Nitroguaiacol [webbook.nist.gov]
- 2. 4-Nitroguaiacol [webbook.nist.gov]
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